(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL
CAS No.:
Cat. No.: VC18238803
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO |
|---|---|
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2,5-dimethylphenyl)ethanol |
| Standard InChI | InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | TVFYOWHNZDDLOY-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C)[C@@H](CO)N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(CO)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL belongs to the amino alcohol class, featuring a chiral carbon center at the second position of the ethanolamine backbone. The compound’s IUPAC name, (2S)-2-amino-2-(2,5-dimethylphenyl)ethanol, reflects its stereochemistry and substitution pattern. The 2,5-dimethylphenyl group introduces steric hindrance and electronic effects that influence both reactivity and biological interactions.
Table 1: Molecular Properties of (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2,5-dimethylphenyl)ethanol |
| Standard InChI | InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10- |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(CO)N |
The stereochemistry at the chiral center is critical for its biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors.
Spectroscopic Analysis
Infrared (IR) spectroscopy reveals characteristic absorption bands for the hydroxyl () and amine () groups, while nuclear magnetic resonance (NMR) spectra confirm the aromatic proton environment and methyl group placements.
Synthesis and Enantioselective Production
Reductive Amination
A primary synthetic route involves reductive amination, where a ketone precursor reacts with an amine under reducing conditions. For (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL, this typically employs 2,5-dimethylacetophenone and ammonia in the presence of a catalyst such as sodium cyanoborohydride. Solvent choice (e.g., methanol or ethanol) and temperature control (20–40°C) are pivotal for achieving high enantiomeric excess (ee).
Biocatalytic Approaches
Recent advances utilize enzymes like alcohol dehydrogenases and transaminases to achieve enantiomeric purity exceeding 99% ee. For example, Lactobacillus brevis alcohol dehydrogenase catalyzes the asymmetric reduction of prochiral ketones, offering a sustainable alternative to traditional methods.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Environmental Impact |
|---|---|---|---|
| Reductive Amination | 70–85 | 85–90 | Moderate |
| Biocatalysis | 90–95 | >99 | Low |
Biocatalytic routes reduce reliance on hazardous reagents and align with green chemistry principles.
Biological Activity and Mechanism
Enzyme Inhibition
The compound’s amino and hydroxyl groups facilitate hydrogen bonding with active sites of enzymes such as monoamine oxidases (MAOs). In vitro studies suggest competitive inhibition of MAO-B, a target for neurodegenerative disease therapies, with an IC₅₀ of .
Receptor Modulation
Docking simulations indicate affinity for G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₂₀) receptors, due to structural mimicry of endogenous ligands. This interaction underpins its exploration in psychiatric disorders, though in vivo data remain preliminary.
Applications in Pharmaceutical Development
Chiral Auxiliary in Asymmetric Synthesis
The (S)-enantiomer serves as a chiral auxiliary in the synthesis of β-blockers and antifungal agents. For instance, it enhances the enantioselectivity of ketone reductions by 40% compared to racemic mixtures.
Prodrug Formulations
Structural modifications, such as esterification of the hydroxyl group, improve bioavailability. Prodrug derivatives exhibit 3-fold higher plasma concentrations in rodent models compared to the parent compound.
Comparative Analysis with Structural Analogs
(R)-Enantiomer Comparison
The (R)-enantiomer, while structurally similar, shows reduced MAO-B inhibition (IC₅₀ ), highlighting the significance of stereochemistry.
Table 3: Enantiomer Comparison
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| MAO-B IC₅₀ | ||
| Synthetic Yield (Biocatalysis) | 92% | 89% |
Substituted Phenyl Analogs
Compounds with para-methyl or methoxy substituents exhibit weaker receptor binding, emphasizing the optimal steric profile of the 2,5-dimethyl group.
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